![molecular formula C13H12N6S B4643186 8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4643186.png)
8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
The compound belongs to a class of chemicals that have been extensively studied for their unique chemical structures and potential pharmaceutical applications. These compounds are characterized by their complex fused ring systems, which often include pyrimidine, triazole, and thieno groups. Such structures are of significant interest in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
Synthesis of compounds similar to "8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine" often involves multistep synthetic routes starting from heterocyclic amines or active methylene compounds. For instance, Abdelriheem et al. (2017) described the effective synthesis of pyrazolo[1,5-a]pyrimidines and related compounds through reactions involving sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts (Abdelriheem, Zaki, & Abdelhamid, 2017).
Molecular Structure Analysis
The molecular structure of compounds within this class is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. Oganisyan et al. (2001) developed methods for synthesizing 5-substituted pyrano[4',3':4,5]thieno[3,2-e]-1,2,4-triazolo[2,3-c]pyrimidines and conducted an X-ray crystallographic study to confirm their structure (Oganisyan et al., 2001).
properties
IUPAC Name |
11,12-dimethyl-4-(1-methylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6S/c1-7-8(2)20-13-10(7)12-15-11(17-19(12)6-14-13)9-4-5-18(3)16-9/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBANFQSKCMAWFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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